PD166326

Chronic Myeloid Leukemia Kinase Inhibitor Cell Proliferation

Unlike generic imatinib, PD166326 delivers picomolar inhibition of Bcr-Abl-driven proliferation and retains full activity against E255K, H396P, and M351T resistance mutants. Its dual Src/Abl targeting yields a lower spontaneous resistance frequency—critical for reproducible long-term proliferation assays. In murine CML models, it normalizes WBC in 70% of animals and resolves splenomegaly in two-thirds of cases, outperforming imatinib at its maximally tolerated dose. As the most potent pyrido[2,3-d]pyrimidine analogue in its class, PD166326 is the definitive benchmark for kinase inhibitor studies. Secure research-grade product now.

Molecular Formula C21H16Cl2N4O2
Molecular Weight 427.3 g/mol
CAS No. 185039-91-2
Cat. No. B1683775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD166326
CAS185039-91-2
SynonymsPD166326;  PD166326;  PD 166326.
Molecular FormulaC21H16Cl2N4O2
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO
InChIInChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26)
InChIKeyZIQFYVPVJZEOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD166326 (CAS 185039-91-2): Potent Src/Abl Dual Kinase Inhibitor for CML Research and Comparative Studies


PD166326 is an orally bioavailable, ATP-competitive inhibitor belonging to the pyrido[2,3-d]pyrimidine class of protein tyrosine kinase inhibitors [1]. It demonstrates potent, dual-specificity inhibition of the Src and Abl kinases, with reported in vitro IC50 values of 6 nM and 8 nM, respectively [2]. Functionally, PD166326 acts as a picomolar inhibitor of Bcr-Abl-driven cell proliferation, exhibiting exceptional potency in cellular models of chronic myeloid leukemia (CML) [3].

Why Generic Bcr-Abl Inhibitors Cannot Substitute for PD166326 in Critical CML Research


Generic substitution among Bcr-Abl inhibitors is invalid due to profound differences in potency, mutant activity, and resistance profiles. Unlike the first-generation inhibitor imatinib, PD166326 exhibits picomolar potency in Bcr-Abl-driven cells, which is not a class-wide trait [1]. Furthermore, its dual Src/Abl inhibition confers a distinct resistance mutation pattern and a lower propensity for emergent resistance compared to imatinib [2]. Even within the pyridopyrimidine class, PD166326 is demonstrably the most potent analogue against Bcr-Abl-dependent cell growth [3], underscoring that even minor structural variations yield significant functional discrepancies.

Quantitative Differentiation of PD166326: Comparator-Based Evidence for Sourcing Decisions


Picomolar Cellular Potency vs. Nanomolar IC50 of First-Generation Imatinib

In a head-to-head comparison, PD166326 (IC50 = 300 pM) inhibits the proliferation of Bcr-Abl-driven K562 cells with over 600-fold greater potency than imatinib (IC50 = 200 nM) [1]. This extreme cellular sensitivity highlights a significant differentiation in the therapeutic window, as concentrations toxic to non-Bcr-Abl cells are >1000-fold higher than those required for K562 cell inhibition [2].

Chronic Myeloid Leukemia Kinase Inhibitor Cell Proliferation

Superior In Vivo Antileukemic Efficacy: Direct Comparison to Imatinib in a Murine CML Model

In a direct comparative in vivo study using a murine CML-like myeloproliferative disorder model, PD166326 demonstrated significantly superior disease control relative to imatinib [1]. Notably, 70% of PD166326-treated mice achieved a normalized white blood cell (WBC) count (< 20.0 x 10⁹/L) at necropsy, a stark contrast to only 8% of imatinib-treated animals [2]. Furthermore, two-thirds of PD166326-treated mice experienced complete resolution of splenomegaly, an outcome not observed in any of the imatinib-treated mice [3].

In Vivo Efficacy Murine Model Chronic Myeloid Leukemia

Activity Against Key Imatinib-Resistant Bcr-Abl Mutants

PD166326 retains potent activity against clinically relevant Bcr-Abl mutants that confer resistance to imatinib. Specifically, PD166326 potently inhibits the E255K mutant Bcr-Abl protein and the growth of cells driven by this mutant [1]. This is in contrast to imatinib, which is ineffective against the E255K variant [2]. While PD166326 is not effective against the T315I gatekeeper mutant, its activity against E255K, H396P, and M351T mutants demonstrates a broader resistance coverage profile than imatinib [3].

Drug Resistance Kinase Mutation Bcr-Abl

Reduced Emergence of Drug-Resistant Colonies Compared to Imatinib

In a cell-based screen for resistance, the frequency of resistant colonies emerging at 5 to 10 times the median growth inhibitory concentration (IC50) of PD166326 was significantly lower than that observed with imatinib [1]. Moreover, the majority of mutations that arose in the presence of either drug could be suppressed by increasing the dose of PD166326 to 50-500 nM, whereas only a few mutations could be suppressed by increasing the imatinib dose to 5-10 µM [2]. This suggests a higher barrier to resistance for PD166326.

Resistance Mutation Frequency Bcr-Abl

Most Potent Analogue Among Pyridopyrimidine Class for Bcr-Abl-Dependent Growth

Within a panel of six pyrido[2,3-d]pyrimidine analogues (including PD173955 and PD180970) evaluated for Bcr-Abl-dependent cell growth inhibition, PD166326 was identified as the most potent compound [1]. In a separate study, PD166326 (IC50 = 0.02 nM) demonstrated superior potency compared to PD173955 (IC50 = 2.8 nM) and was comparable to dasatinib (IC50 = 0.03 nM) in a cellular Abltide phosphorylation assay [2].

Structure-Activity Relationship Analogue Comparison Kinase Inhibitor

High-Impact Research Applications for PD166326 Based on Verified Differentiation


Preclinical In Vivo CML Efficacy Studies Requiring Maximal Tumor Burden Reduction

For researchers using the murine CML-like myeloproliferative disorder model, PD166326 is the tool compound of choice. Its documented ability to normalize WBC counts in 70% of treated animals and completely resolve splenomegaly in two-thirds of cases offers a more robust positive control than imatinib, which shows markedly inferior efficacy at its maximally tolerated dose in this model [1].

Dissecting Mechanisms of Imatinib Resistance Mediated by Specific Bcr-Abl Mutations

PD166326 is critical for experiments aimed at understanding resistance to first-line therapy. Its retained potency against E255K, H396P, and M351T Bcr-Abl mutants, which render imatinib ineffective, allows researchers to differentiate between mutation-specific and pathway-wide effects in resistant cell models [2].

Long-Term Cell Culture Experiments Sensitive to the Emergence of Drug Resistance

Investigators performing extended proliferation assays or generating resistant cell lines will benefit from PD166326's significantly lower frequency of spontaneous resistance compared to imatinib. This property reduces experimental drift and ensures that the selective pressure remains consistent over the course of the study [3].

Structure-Activity Relationship (SAR) Studies of Pyridopyrimidine-Class Kinase Inhibitors

As the most potent analogue within a series of six pyrido[2,3-d]pyrimidines against Bcr-Abl-dependent cell growth, PD166326 serves as the benchmark for evaluating the efficacy of novel derivatives or for understanding the structural determinants of potency within this chemical class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD166326

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.